
2-(4-Bromo-2,6-difluorophenyl)-5-methyloxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2,6-difluorophenyl)-5-methyloxazole-4-carboxylic Acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and an oxazole ring. Its molecular formula is C11H6BrF2NO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-difluorophenyl)-5-methyloxazole-4-carboxylic Acid typically involves multiple steps. One common method starts with the preparation of 4-bromo-2,6-difluorobenzonitrile, which is then subjected to further reactions to introduce the oxazole ring and carboxylic acid group . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as potassium tert-butoxide and n-butyllithium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using automated systems to control reaction conditions and ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2,6-difluorophenyl)-5-methyloxazole-4-carboxylic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like potassium tert-butoxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
2-(4-Bromo-2,6-difluorophenyl)-5-methyloxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(4-Bromo-2,6-difluorophenyl)-5-methyloxazole-4-carboxylic Acid is unique due to its combination of a bromine atom, two fluorine atoms, and an oxazole ring. This structure imparts specific chemical and physical properties that differentiate it from similar compounds. For example, the presence of the oxazole ring can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C11H6BrF2NO3 |
|---|---|
Peso molecular |
318.07 g/mol |
Nombre IUPAC |
2-(4-bromo-2,6-difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6BrF2NO3/c1-4-9(11(16)17)15-10(18-4)8-6(13)2-5(12)3-7(8)14/h2-3H,1H3,(H,16,17) |
Clave InChI |
NRVJBEVCRFXKEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=C(C=C(C=C2F)Br)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


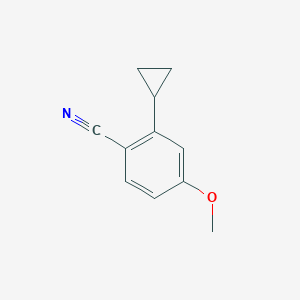

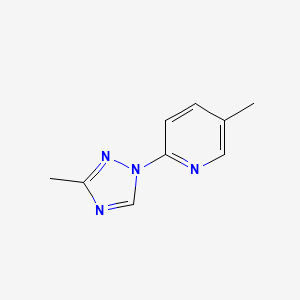
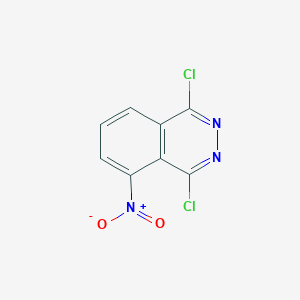
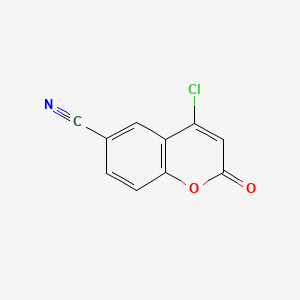

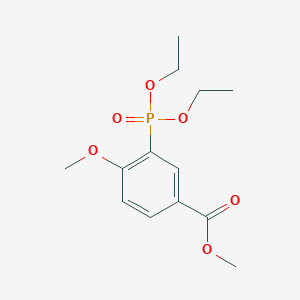
![2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol](/img/structure/B13694965.png)
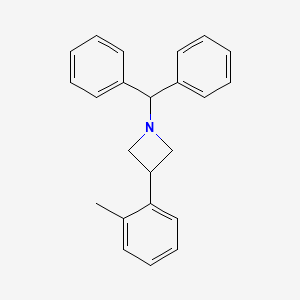
![3-[3-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13694978.png)
![9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester](/img/structure/B13694990.png)

![Methyl 5-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]isoxazole-3-carboxylate](/img/structure/B13694994.png)

